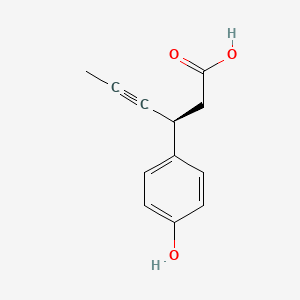

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Übersicht

Beschreibung

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a hexynoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid typically involves the coupling of a hydroxyphenyl derivative with a hexynoic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hexynoic acid derivatives with ketone or aldehyde functionalities.

Reduction: Formation of 3-(4-hydroxyphenyl)hexene or hexane derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C12H12O3

- Molecular Weight : 204.23 g/mol

- CAS Number : 865233-35-8

- IUPAC Name : (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

The compound features a hexynoic acid backbone with a hydroxyphenyl group, which contributes to its biological activities and potential therapeutic effects.

Diabetes Management

Research indicates that (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid acts as an agonist for the G-protein coupled receptor 40 (GPR40), which plays a critical role in insulin secretion and glucose metabolism. This interaction suggests that the compound may enhance insulin sensitivity and secretion, making it a candidate for managing type 2 diabetes .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, which could be beneficial in treating metabolic syndrome and related disorders. Its ability to modulate inflammatory responses is an area of ongoing research, indicating its relevance in developing anti-inflammatory therapies.

Antimicrobial Applications

Recent studies have explored derivatives of this compound for their antimicrobial properties against multidrug-resistant pathogens. These compounds have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents .

Anticancer Potential

Research has also identified this compound derivatives as promising candidates for anticancer therapies. In vitro studies have shown that certain derivatives can reduce the viability of cancer cells while exhibiting lower toxicity towards non-cancerous cells. The antioxidant properties of these compounds further support their potential utility in cancer treatment .

Wirkmechanismus

The mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions or covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Hydroxyphenyl)propanoic acid

- 3-(4-Hydroxyphenyl)acrylic acid

- 3-(4-Hydroxyphenyl)butanoic acid

Uniqueness

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is unique due to the presence of both a hydroxyphenyl group and an alkyne moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications.

Biologische Aktivität

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, also known as a hydroxyphenyl derivative, has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

- Molecular Formula: C12H12O3

- CAS Number: 865233-35-8

The synthesis of this compound typically involves coupling a hydroxyphenyl derivative with a hexynoic acid precursor. A common method for its synthesis is the Sonogashira coupling , which utilizes palladium as a catalyst to facilitate the reaction between an aryl halide and an alkyne under basic conditions .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing cellular damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit certain enzymes. For instance, it has been studied as a potential inhibitor of GABA aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter GABA. Inhibition of GABA-AT can lead to increased levels of GABA in the brain, which may have therapeutic implications for conditions such as epilepsy and anxiety disorders .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with active sites on target enzymes or receptors.

- π-π Interactions: The alkyne moiety allows for π-π stacking interactions with aromatic residues in proteins.

- Covalent Modifications: Potential covalent interactions with nucleophilic sites on enzymes may also play a role in its inhibitory effects .

Case Studies and Research Findings

- Study on Antioxidant Activity:

- Inhibition of GABA-AT:

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(4-Hydroxyphenyl)propanoic acid | Hydroxyphenyl derivative | Antioxidant properties |

| 3-(4-Hydroxyphenyl)acrylic acid | Hydroxyphenyl derivative | Enzyme inhibition |

| 3-(4-Hydroxyphenyl)butanoic acid | Hydroxyphenyl derivative | Potential anti-inflammatory effects |

This compound is unique due to its combination of hydroxyphenyl and alkyne functionalities, allowing for diverse chemical modifications and interactions that enhance its biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224677 | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865233-35-8 | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.